REACTION_SMILES
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[C:16](=[O:17])([OH:18])[O-:19].[CH2:1]([CH3:2])[O:3][C:4]1=[CH:5][CH2:6][c:7]2[cH:8][cH:9][cH:10][c:11]([NH2:14])[c:12]2[CH2:13]1.[ClH:15].[Na+:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[O:3]=[C:4]1[CH2:5][CH2:6][c:7]2[cH:8][cH:9][cH:10][c:11]([NH2:14])[c:12]2[CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC1=CCc2cccc(N)c2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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Nc1cccc2c1CC(=O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |